molecular formula C12H15N3O B11734265 3-{[(1-Ethyl-1H-pyrazol-4-YL)amino]methyl}phenol

3-{[(1-Ethyl-1H-pyrazol-4-YL)amino]methyl}phenol

Cat. No.: B11734265
M. Wt: 217.27 g/mol
InChI Key: OXXGALCYRQQHBV-UHFFFAOYSA-N
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Description

3-{[(1-Ethyl-1H-pyrazol-4-YL)amino]methyl}phenol is a phenolic derivative featuring a pyrazole ring substituted with an ethyl group at the 1-position and an aminomethyl linker connecting the pyrazole to a meta-substituted phenol group. Its molecular formula is C₁₂H₁₅N₃O, with a molecular weight of 217.27 g/mol. This compound is of interest in medicinal chemistry due to its structural resemblance to bioactive molecules targeting enzymes or receptors involving aromatic and heterocyclic interactions .

Properties

Molecular Formula

C12H15N3O

Molecular Weight

217.27 g/mol

IUPAC Name

3-[[(1-ethylpyrazol-4-yl)amino]methyl]phenol

InChI

InChI=1S/C12H15N3O/c1-2-15-9-11(8-14-15)13-7-10-4-3-5-12(16)6-10/h3-6,8-9,13,16H,2,7H2,1H3

InChI Key

OXXGALCYRQQHBV-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)NCC2=CC(=CC=C2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(1-Ethyl-1H-pyrazol-4-YL)amino]methyl}phenol typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an α,β-unsaturated carbonyl compound. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide.

    Aminomethylation: The pyrazole ring is then subjected to aminomethylation using formaldehyde and a primary amine. This step introduces the aminomethyl group onto the pyrazole ring.

    Coupling with Phenol: The final step involves the coupling of the aminomethylated pyrazole with phenol. This reaction is typically carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can also enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-{[(1-Ethyl-1H-pyrazol-4-YL)amino]methyl}phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenol derivatives.

Scientific Research Applications

Antimicrobial Properties

Research indicates that 3-{[(1-Ethyl-1H-pyrazol-4-YL)amino]methyl}phenol exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents. Its mechanism of action involves interactions with specific cellular targets, potentially disrupting bacterial cell signaling pathways.

Anticancer Potential

In addition to its antimicrobial properties, this compound has demonstrated anticancer activities in preliminary studies. It appears to affect cancer cell proliferation and apoptosis pathways, suggesting potential therapeutic applications in oncology. Ongoing research is focused on elucidating the specific molecular mechanisms involved in its anticancer effects.

Drug Development

The unique combination of functionalities in this compound positions it as a versatile building block for synthesizing novel pharmaceuticals. Its ability to modulate biological pathways makes it an attractive candidate for drug design aimed at treating infections and cancer .

Interaction Studies

Current research includes interaction studies with enzymes and receptors to understand how this compound can modulate biological processes. These studies are critical for identifying potential therapeutic targets and optimizing the pharmacological profiles of new drugs.

Comparative Analysis with Related Compounds

To better understand the significance of this compound, a comparative analysis with structurally similar compounds is essential. The following table summarizes some related compounds and their unique features:

Compound NameStructureUnique Features
3-{[(1,3-Dimethyl-1H-pyrazol-4-YL)amino]methyl}phenolStructureContains dimethyl substitutions that may enhance lipophilicity
2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazole)StructureLacks aminomethyl linkage; exhibits different reactivity due to chlorine substitution
AminomethylphenolStructureSimilar aminomethyl linkage but does not contain a pyrazole ring, limiting biological activity

This comparison highlights the distinctiveness of this compound in terms of its structural configuration and potential applications in drug development.

Mechanism of Action

The mechanism of action of 3-{[(1-Ethyl-1H-pyrazol-4-YL)amino]methyl}phenol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural motifs with 3-{[(1-Ethyl-1H-pyrazol-4-YL)amino]methyl}phenol, enabling comparative analysis of functional group effects on physicochemical and biological properties:

Table 1: Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties/Applications CAS Number
This compound C₁₂H₁₅N₃O 217.27 Phenol, pyrazole, ethyl Moderate acidity (phenolic OH), potential antimicrobial activity Not provided
[(1-Ethyl-1H-pyrazol-4-yl)methyl][2-(3-methoxyphenyl)ethyl]amine C₁₇H₂₅N₃O 287.41 Methoxy, pyrazole, ethyl Increased lipophilicity vs. phenol; 95% purity reported 1170136-60-3
4-({[(1-Ethyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoic acid hydrochloride C₁₄H₁₈ClN₃O₂ 295.77 Carboxylic acid, pyrazole, ethyl Enhanced water solubility (HCl salt); potential for salt formation in drug design EN300-265715

Key Comparisons

Acidity and Solubility: The phenolic –OH group in the target compound confers moderate acidity (pKa ~10), enabling pH-dependent solubility and hydrogen-bonding interactions. The carboxylic acid group in the C₁₄H₁₈ClN₃O₂ derivative (as a hydrochloride salt) significantly enhances water solubility, making it suitable for aqueous formulations .

Biological Interactions :

  • Pyrazole rings in all three compounds facilitate π-π stacking and hydrogen bonding, critical for binding to biological targets like kinases or G-protein-coupled receptors.
  • The ethyl group on the pyrazole nitrogen introduces steric hindrance, which may modulate selectivity in enzyme inhibition compared to unsubstituted pyrazoles.

Synthetic Utility: The benzoic acid derivative (C₁₄H₁₈ClN₃O₂) is a versatile building block for amide or ester formation, enabling conjugation with other pharmacophores . The methoxy-containing analog (C₁₇H₂₅N₃O) may exhibit improved metabolic stability compared to the phenolic compound due to reduced oxidative metabolism of the methoxy group .

Biological Activity

3-{[(1-Ethyl-1H-pyrazol-4-YL)amino]methyl}phenol is a phenolic compound featuring a pyrazole moiety, which has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological activity, synthesis, mechanisms of action, and comparative analysis with related compounds.

  • Molecular Formula : C₁₂H₁₅N₃O
  • Molecular Weight : 217.27 g/mol
  • IUPAC Name : this compound
  • Structure : The compound consists of a phenolic structure linked to an ethyl-substituted pyrazole via an aminomethyl group, contributing to its unique reactivity and biological properties.

Synthesis

The synthesis of this compound typically involves the reaction between 1-ethyl-1H-pyrazole-4-amine and a suitable aldehyde or ketone under acidic or basic conditions. Common solvents used include ethanol or methanol, with purification achieved through recrystallization or chromatography.

Antimicrobial Activity

Research indicates that compounds with pyrazole moieties exhibit significant antimicrobial properties. A study evaluating various pyrazole derivatives found that some exhibited inhibition zones against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL for the most active derivatives .

Anticancer Properties

The anticancer potential of this compound has been highlighted in several studies. The pyrazole ring is known for its ability to modulate various signaling pathways involved in cell proliferation and apoptosis. For instance, compounds containing pyrazole structures have been shown to inhibit anti-apoptotic proteins, enhancing apoptotic action in cancer cells .

The mechanism of action for this compound likely involves:

  • Enzyme Inhibition : Binding to specific enzymes, thereby modulating their activity.
  • Cell Signaling Pathways : Influencing pathways related to inflammation and cell growth.

The interaction with molecular targets can lead to alterations in metabolic processes, potentially contributing to its therapeutic effects.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructural FeaturesUnique Characteristics
3-(4-Hydroxyphenyl)-1H-pyrazoleHydroxy group on phenyl ringExhibits different reactivity patterns
1-(4-Hydroxyphenyl)-3-methylpyrazoleMethyl substitution on pyrazoleEnhanced lipophilicity affecting bioavailability
4-Amino-3-methylphenolAmino group on methyl-substituted phenolDistinct biological activity profile

The combination of the ethyl-substituted pyrazole and phenolic structure in this compound may confer distinct biological activities compared to other similar compounds .

Case Studies

Several studies have evaluated the biological activity of pyrazole derivatives:

  • Antimicrobial Study : A study reported that several pyrazole derivatives displayed excellent antimicrobial activities against various pathogens, establishing a correlation between structure and bioactivity .
  • Anticancer Research : Another investigation focused on the anticancer properties of pyrazole derivatives, revealing their ability to induce apoptosis in cancer cell lines through modulation of specific signaling pathways .

Q & A

Q. What are the common synthetic routes for 3-{[(1-Ethyl-1H-pyrazol-4-YL)amino]methyl}phenol, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves multi-step organic reactions, such as Mannich reactions or annulation strategies. For example, pyrazole derivatives are often synthesized via metal-free annulation using enaminones and DMSO as a C1 source, with careful control of solvent ratios (e.g., VPET/VEA = 15:1) to optimize yields . Reaction parameters like temperature, solvent polarity, and catalyst selection are critical. Thin-layer chromatography (TLC) and NMR spectroscopy are used to monitor intermediate formation and purity .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Methodological Answer: Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for elucidating the molecular structure, particularly to confirm the presence of the pyrazole ring and phenol moiety. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography provides definitive stereochemical information for crystalline derivatives . For non-crystalline samples, infrared (IR) spectroscopy can identify functional groups like -NH and -OH.

Q. How should researchers integrate theoretical frameworks into studies of this compound?

Methodological Answer: Link research to a conceptual framework, such as electronic structure theory or supramolecular chemistry, to predict reactivity or intermolecular interactions. For instance, density functional theory (DFT) calculations can model charge distribution in the pyrazole ring, guiding hypotheses about nucleophilic/electrophilic sites . Theoretical models also inform experimental design, such as selecting solvents that stabilize transition states during synthesis.

Advanced Research Questions

Q. What experimental designs are suitable for optimizing reaction parameters in synthesizing this compound?

Methodological Answer: Use factorial or split-plot designs to evaluate interactions between variables (e.g., temperature, solvent, catalyst). For example, a randomized block design with split-split plots can systematically test combinations of reagents and conditions while minimizing confounding variables . Statistical tools like ANOVA analyze the significance of each parameter, enabling targeted optimization.

Q. How does this compound behave in environmental systems, and what are its ecological implications?

Methodological Answer: Assess environmental fate through laboratory studies measuring physicochemical properties (e.g., logP for hydrophobicity, hydrolysis rates). Long-term projects, such as INCHEMBIOL, evaluate distribution in biotic/abiotic compartments and transformation products . Ecotoxicity assays (e.g., Daphnia magna mortality tests) quantify risks, while computational models predict bioaccumulation potential.

Q. How can researchers resolve contradictions in biological activity data for this compound?

Methodological Answer: Contradictions often arise from assay variability or impurities. Replicate studies under standardized conditions (e.g., cell line consistency, solvent controls). Cross-validate results using orthogonal methods: for example, compare enzyme inhibition assays with molecular docking simulations . If discrepancies persist, revisit synthetic protocols to ensure batch-to-batch consistency in purity (>95% by HPLC).

Q. What strategies are effective for studying structure-activity relationships (SAR) in derivatives of this compound?

Methodological Answer: Systematically modify functional groups (e.g., substituents on the pyrazole ring or phenol moiety) and evaluate changes in biological activity. For example, replacing the ethyl group with bulkier alkyl chains can alter receptor binding affinity. Use comparative tables to correlate structural features (e.g., electron-withdrawing groups) with activity trends, leveraging X-ray crystallography or NMR to confirm structural modifications .

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